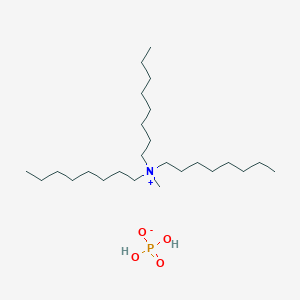
dihydrogen phosphate;methyl(trioctyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen phosphate;methyl(trioctyl)azanium is a compound that combines the dihydrogen phosphate anion with the methyl(trioctyl)azanium cation. The dihydrogen phosphate anion, with the formula [H₂PO₄]⁻, is a common inorganic ion found in various natural systems and is widely used in food processing, pharmaceuticals, and agriculture . The methyl(trioctyl)azanium cation is a quaternary ammonium ion, which is often used in phase transfer catalysis and other chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;methyl(trioctyl)azanium typically involves the reaction of methyl(trioctyl)ammonium chloride with a dihydrogen phosphate salt. The reaction is usually carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:
[ \text{(C₈H₁₇)₃NCH₃Cl} + \text{KH₂PO₄} \rightarrow \text{(C₈H₁₇)₃NCH₃H₂PO₄} + \text{KCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reactants and controlled reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound .
化学反応の分析
Types of Reactions
Dihydrogen phosphate;methyl(trioctyl)azanium can undergo various chemical reactions, including:
Oxidation: The dihydrogen phosphate anion can be oxidized to form phosphate.
Reduction: The compound can participate in reduction reactions, although this is less common.
Substitution: The methyl(trioctyl)azanium cation can undergo substitution reactions, where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Alkyl halides or other alkylating agents can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphate ions.
Reduction: Reduced forms of the compound, depending on the specific reaction.
Substitution: New quaternary ammonium compounds with different alkyl groups.
科学的研究の応用
Dihydrogen phosphate;methyl(trioctyl)azanium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in various organic synthesis reactions.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in certain manufacturing processes
作用機序
The mechanism of action of dihydrogen phosphate;methyl(trioctyl)azanium involves its ability to facilitate the transfer of ions between different phases. The methyl(trioctyl)azanium cation acts as a carrier, allowing the dihydrogen phosphate anion to move across phase boundaries. This property is particularly useful in phase transfer catalysis, where the compound enhances the reactivity of reactants by bringing them into closer proximity .
類似化合物との比較
Similar Compounds
Dihydrogen phosphate;tetraoctylammonium: Similar in structure but with a different quaternary ammonium cation.
Dihydrogen phosphate;tetramethylammonium: Contains a smaller quaternary ammonium cation.
Dihydrogen phosphate;benzyltriethylammonium: Features a benzyl group in the quaternary ammonium cation.
Uniqueness
Dihydrogen phosphate;methyl(trioctyl)azanium is unique due to its combination of a relatively large quaternary ammonium cation with the dihydrogen phosphate anion. This combination provides specific properties, such as enhanced solubility in organic solvents and improved phase transfer capabilities, making it particularly useful in various chemical processes .
特性
CAS番号 |
627940-62-9 |
|---|---|
分子式 |
C25H56NO4P |
分子量 |
465.7 g/mol |
IUPAC名 |
dihydrogen phosphate;methyl(trioctyl)azanium |
InChI |
InChI=1S/C25H54N.H3O4P/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChIキー |
YWQJFWMAODOHMQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OP(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


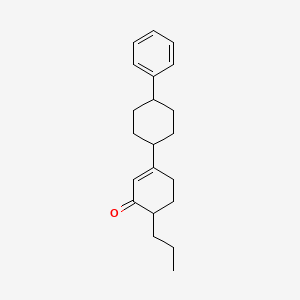
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)

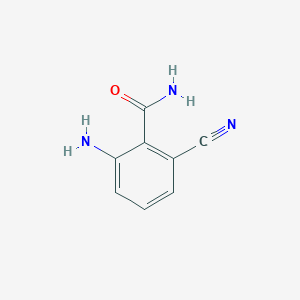
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
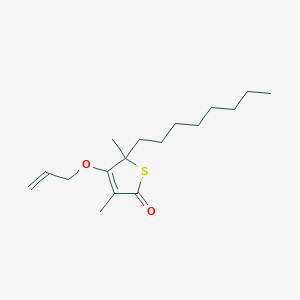
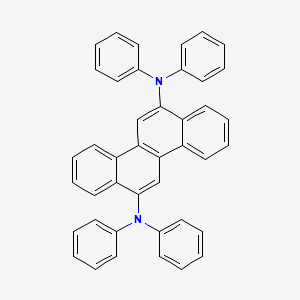
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
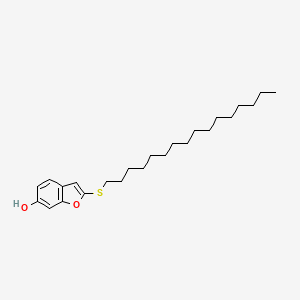

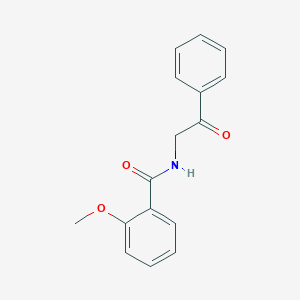
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)


